2-Phenylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is characterized by a morpholine ring substituted with a phenyl group at the second position and a carbonyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmorpholin-3-one typically involves the reaction of phenyl isocyanate with morpholine under controlled conditions. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the desired morpholinone structure .
Industrial Production Methods: Industrial production methods for this compound often involve eco-friendly and cost-effective processes. One such method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Phenylmorpholin-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Phenylmorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anticoagulant and in cancer research.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylmorpholin-3-one involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit kinases involved in cell cycle regulation, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
- 4-Phenylmorpholin-3-one
- 4-(4-Aminophenyl)morpholin-3-one
- 4-(3-Oxo-4-morpholinyl)phenyl derivatives
Comparison: 2-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the second position rather than the fourth position significantly influences its chemical behavior and interaction with biological targets .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-phenylmorpholin-3-one |
InChI |
InChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
InChI Key |
VPUNPUOLAPOHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.